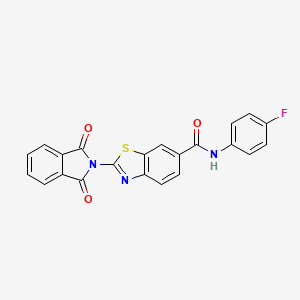![molecular formula C27H23N7O B3663309 1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea](/img/structure/B3663309.png)
1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea
描述
1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage connecting a dimethylamino-substituted phenyl ring and a dipyridinyl-substituted quinoxaline moiety, making it a subject of study for its photophysical, chemical, and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted quinoxaline with 4-(dimethylamino)phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoxaline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoxaline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted phenyl and quinoxaline derivatives depending on the reagents used.
科学研究应用
1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit microbial growth by interfering with essential enzymes and cellular processes.
相似化合物的比较
Similar Compounds
4-(dimethylamino)benzophenone: Shares the dimethylamino phenyl group but lacks the quinoxaline moiety.
5-[4-(dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one: Contains a similar dimethylamino phenyl group and pyridinyl substitution but differs in the core structure.
Uniqueness
1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea is unique due to its combination of a urea linkage, a dimethylamino-substituted phenyl ring, and a dipyridinyl-substituted quinoxaline moiety. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various scientific applications.
属性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-34(2)20-12-9-18(10-13-20)30-27(35)31-19-11-14-21-24(17-19)33-26(23-8-4-6-16-29-23)25(32-21)22-7-3-5-15-28-22/h3-17H,1-2H3,(H2,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGPJJEGJABDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3663234.png)

![2-{[(3-ethylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3663257.png)
![[2-ethoxy-4-[(E)-[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-nitrobenzoate](/img/structure/B3663262.png)
![N~2~-(2-fluorobenzyl)-N-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663266.png)
![N-(2-fluorobenzyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3663273.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)glycinamide](/img/structure/B3663275.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide](/img/structure/B3663284.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3663303.png)
![(5E)-1-benzyl-5-[[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3663316.png)
![N-(4-bromo-3-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B3663326.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide](/img/structure/B3663329.png)

